molecular formula C8H14O2S B1425032 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane CAS No. 156720-48-8

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Cat. No. B1425032
M. Wt: 174.26 g/mol
InChI Key: WLQJZDNKAAMIBA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane is a chemical compound with the CAS Number: 156720-48-8 . It has a molecular weight of 174.26 .


Molecular Structure Analysis

The InChI code for 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane is 1S/C8H14O2S/c1-7(2)9-3-8(4-10-7)5-11-6-8/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane is a solid . It has a melting point of 51-52 °C .

Scientific Research Applications

Chemical Structure Analysis

Spiro compounds, including those related to 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, have been studied for their unique chemical structures. For example, Tapia-Benavides et al. (2010) investigated spiroarsoranes, which are similar in structure, demonstrating polytopal equilibrium in solution using HPLC and NMR studies (Tapia-Benavides et al., 2010).

Synthesis of Bioactive Compounds

Ward et al. (2006) described a synthesis process involving a compound structurally similar to 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane for creating serricornin, a sex pheromone, demonstrating the use of spiro compounds in synthesizing bioactive molecules (Ward et al., 2006).

Polymerization Applications

Moszner et al. (1995) studied the radical polymerization of spiro orthocarbonates related to 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, highlighting their potential in creating crosslinked polymers (Moszner et al., 1995).

Corrosion Inhibition

Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, akin to 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, as corrosion inhibitors, demonstrating their potential in protecting materials in acidic environments (Chafiq et al., 2020).

Synthesis of Heterocyclic Compounds

Kochikyan et al. (2006) researched the synthesis of novel heterocycles using compounds structurally similar to 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, showing the versatility of spiro compounds in creating diverse molecular structures (Kochikyan et al., 2006).

properties

IUPAC Name

7,7-dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(2)9-3-8(4-10-7)5-11-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQJZDNKAAMIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)CSC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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